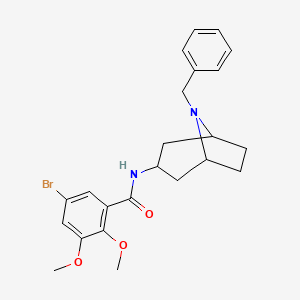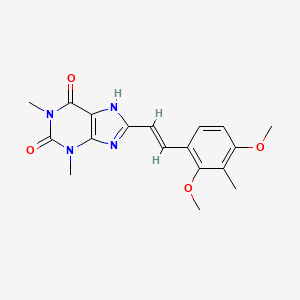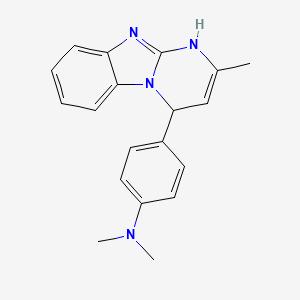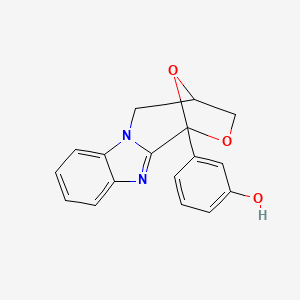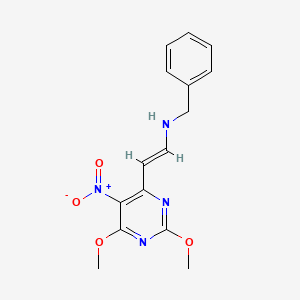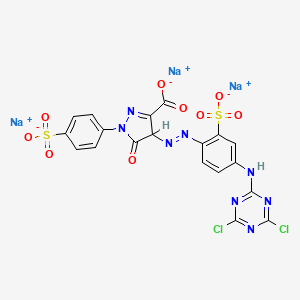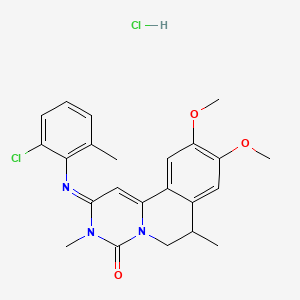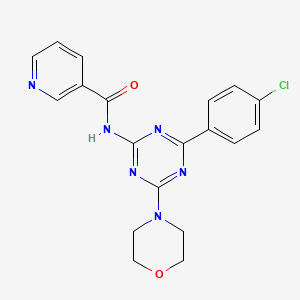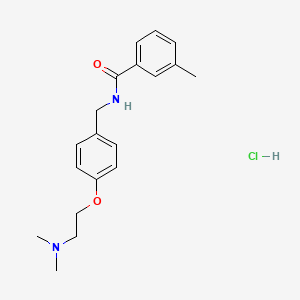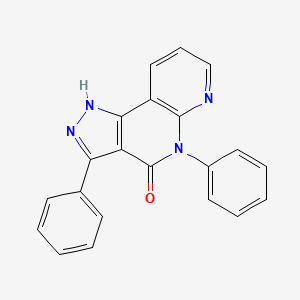
1,5-Dihydro-3,5-diphenyl-4H-pyrazolo(4,3-C)(1,8)naphthyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihydro-3,5-diphenyl-4H-pyrazolo(4,3-C)(1,8)naphthyridin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a fused pyrazolo-naphthyridine ring system. The presence of these rings imparts the compound with distinct chemical and biological properties, making it a valuable subject of study for various scientific applications.
Métodos De Preparación
The synthesis of 1,5-Dihydro-3,5-diphenyl-4H-pyrazolo(4,3-C)(1,8)naphthyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with naphthyridine intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,5-Dihydro-3,5-diphenyl-4H-pyrazolo(4,3-C)(1,8)naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazolo-naphthyridine ring are replaced with other groups using appropriate reagents and conditions. Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,5-Dihydro-3,5-diphenyl-4H-pyrazolo(4,3-C)(1,8)naphthyridin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as a therapeutic agent.
Medicine: It has shown promise in preclinical studies as a potential drug candidate for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of 1,5-Dihydro-3,5-diphenyl-4H-pyrazolo(4,3-C)(1,8)naphthyridin-4-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparación Con Compuestos Similares
1,5-Dihydro-3,5-diphenyl-4H-pyrazolo(4,3-C)(1,8)naphthyridin-4-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole ring, known for its biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar fused ring system, studied for its potential as a therapeutic agent.
1,5-Dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one: A structurally related compound with different substituents, used in various chemical and biological studies. The uniqueness of this compound lies in its specific ring system and the presence of phenyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
147508-06-3 |
|---|---|
Fórmula molecular |
C21H14N4O |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
3,5-diphenyl-1H-pyrazolo[4,3-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C21H14N4O/c26-21-17-18(14-8-3-1-4-9-14)23-24-19(17)16-12-7-13-22-20(16)25(21)15-10-5-2-6-11-15/h1-13H,(H,23,24) |
Clave InChI |
UUTQKSICTCJBNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC3=C2C(=O)N(C4=C3C=CC=N4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


